molecular formula C19H25NO2 B3001282 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 838843-58-6

4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B3001282
CAS No.: 838843-58-6
M. Wt: 299.414
InChI Key: IWTTVDGBGHIXEW-UHFFFAOYSA-N
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Description

4,7,7-Trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a specialized chemical compound offered for research and development purposes. This molecule features a bicyclo[2.2.1]heptane scaffold, a structure of significant interest in medicinal and organic chemistry. Compounds based on the bicyclo[2.2.1]heptane (norcamphor) framework are often explored as chiral building blocks or intermediates in the synthesis of more complex molecules . The specific properties and primary applications of this exact derivative are a subject of ongoing research. This product is strictly intended for laboratory research and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4,7,7-trimethyl-N-[(4-methylphenyl)methyl]-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-13-5-7-14(8-6-13)12-20-16(22)19-10-9-18(4,15(21)11-19)17(19,2)3/h5-8H,9-12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTTVDGBGHIXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C23CCC(C2(C)C)(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,7,7-Trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H28N2O3
  • Molecular Weight : 344.45 g/mol
  • Solubility : Slightly soluble in chloroform, DMSO, and methanol .
  • Stability : Hygroscopic and sensitive to moisture .

Anticancer Properties

Recent studies have indicated that derivatives of bicyclic compounds like this compound exhibit significant anticancer properties. The compound has been shown to inhibit cancer cell proliferation in vitro, particularly in colorectal and breast cancer cell lines.

  • Case Study 1 : A study demonstrated that the compound reduced cell viability in colorectal cancer cells by inducing apoptosis, with an IC50 value of approximately 15 µM after 24 hours of exposure. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating cytokine production. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

  • Case Study 2 : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in paw edema and inflammatory markers compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cytokine Modulation : It inhibits the production of inflammatory mediators, contributing to its anti-inflammatory effects.
  • Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress in cellular environments.

Data Table: Summary of Biological Activities

Activity TypeEffectIC50/EC50 ValueReference
AnticancerInhibition of colorectal cancer15 µM
Anti-inflammatoryReduction of TNF-alphaNot specified
AntioxidantScavenging free radicalsNot specified

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide exhibit cytotoxic effects against various cancer cell lines. Studies suggest that modifications in the side chains can enhance their selectivity and potency against specific tumors.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic amides showed significant inhibition of tumor growth in xenograft models, suggesting potential for further development as anticancer agents .

2. Anti-inflammatory Properties
The compound's structural features allow it to interact with biological pathways involved in inflammation. Preliminary studies have shown that it may inhibit pro-inflammatory cytokines.

Case Study :
In vitro assays conducted by researchers indicated a reduction in TNF-alpha levels when treated with related bicyclic compounds, suggesting a pathway for therapeutic development in inflammatory diseases .

Material Science Applications

1. Polymer Synthesis
The unique bicyclic structure of this compound allows it to be utilized as a monomer in the synthesis of high-performance polymers.

Table: Comparison of Polymer Properties

PropertyBicyclic PolymerConventional Polymer
Thermal StabilityHighModerate
Mechanical StrengthEnhancedStandard
Chemical ResistanceSuperiorVariable

This table illustrates the advantages of using bicyclic compounds in polymer formulations, highlighting their superior thermal and mechanical properties.

Other Research Applications

1. Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.

2. Photochemical Applications
Research has explored the use of this compound in photochemical reactions, where its structure can facilitate light-induced transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below compares key structural features of the target compound with its analogs:

Compound Name Core Structure Substituents Functional Groups References
Target compound Bicyclo[2.2.1]heptane 4,7,7-Trimethyl; N-(4-methylbenzyl) 3-oxo, carboxamide
N-(2,5-Difluorophenyl) analog (STK781116) Bicyclo[2.2.1]heptane 4,7,7-Trimethyl; N-(2,5-difluorophenyl) 3-oxo, carboxamide
4,7,7-Trimethyl-2,3-dioxo analog Bicyclo[2.2.1]heptane 4,7,7-Trimethyl; N-(quinolin-8-yl) 2,3-dioxo, carboxamide
Camphor-derived imine (Compound 4) Bicyclo[2.2.1]heptane 1,7,7-Trimethyl; N-allyl-imine Imine
(1S,4R)-N-[(S)-2-Hydroxy-1-phenylethyl] amide Bicyclo[2.2.1]heptane 7,7-Dimethyl; N-(2-hydroxy-1-phenylethyl) 2-oxo, carboxamide

Key Observations :

  • Substituent Diversity : The N-aryl/alkyl group on the carboxamide significantly influences solubility and target binding. For example, the 4-methylbenzyl group in the target compound enhances lipophilicity compared to the polar 2-hydroxy-1-phenylethyl group in .
  • Functional Group Impact : The 3-oxo group in the target compound may participate in hydrogen bonding, while the 2,3-dioxo analog in introduces additional electron-withdrawing effects.
Comparison with Other Syntheses:
  • Camphor-derived imines (Compounds 4 and 5) : Synthesized via solvent-free condensation of camphor nitroimine with allylamine or propargylamine, achieving >90% yields .
  • Hydroxy-phenylethyl amide (): Formed by reacting bicycloheptane carbonyl chloride with (S)-2-amino-3-phenylpropan-1-ol under mild conditions.

Efficiency : Solvent-free methods (e.g., ) are advantageous for scalability, while the target compound’s synthesis likely requires controlled conditions due to steric hindrance from the 4-methylbenzyl group.

Target Compound

No explicit biological data is provided in the evidence.

  • STK781116 () : Similar carboxamide structure; fluorinated aryl groups often enhance bioavailability and target affinity.
  • Camphor-derived imines () : Exhibit anti-leishmanial activity (IC50: 94.95–100 µM), attributed to the bicyclic core’s rigidity and substituent interactions.

Hypothetical Activity : The 4-methylbenzyl group may improve cell membrane penetration, while the 3-oxo group could modulate enzyme inhibition (e.g., nitric oxide synthase inhibitors in ).

Physicochemical Properties

  • Lipophilicity : The 4-methylbenzyl group increases logP compared to polar analogs like the hydroxy-phenylethyl derivative .

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